Diethyl [2-(4-ethenylphenyl)ethyl]phosphonate
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Overview
Description
Diethyl [2-(4-ethenylphenyl)ethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(4-ethenylphenyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction proceeds via the formation of a phosphonate ester intermediate, which is then coupled with the aryl halide to yield the desired product . Common reagents used in this synthesis include palladium acetate, triphenylphosphine, and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-ethenylphenyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, halogens, or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonate group can yield phosphonic acids, while reduction can produce phosphine oxides .
Scientific Research Applications
Diethyl [2-(4-ethenylphenyl)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Industry: It is used in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism of action of diethyl [2-(4-ethenylphenyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the normal substrate from binding .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar applications.
Diethyl [2-(4-vinylphenyl)ethyl]phosphonate: A closely related compound with a vinyl group instead of an ethenyl group.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential as a biological probe make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61737-88-0 |
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Molecular Formula |
C14H21O3P |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylethyl)-4-ethenylbenzene |
InChI |
InChI=1S/C14H21O3P/c1-4-13-7-9-14(10-8-13)11-12-18(15,16-5-2)17-6-3/h4,7-10H,1,5-6,11-12H2,2-3H3 |
InChI Key |
BHFDIIJDUXIIFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC1=CC=C(C=C1)C=C)OCC |
Origin of Product |
United States |
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